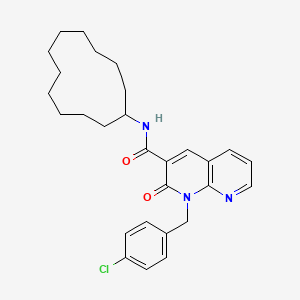![molecular formula C13H11N5O B2895939 N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide CAS No. 933949-52-1](/img/structure/B2895939.png)
N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide is a complex organic compound with a unique structure that includes an amino group, dicyanoethene, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve abnormal cell growth or signaling.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide include:
- N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}formamide
- N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}propionamide
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which confers unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-9(19)18-11-4-2-10(3-5-11)8-17-13(7-15)12(16)6-14/h2-5,8H,16H2,1H3,(H,18,19)/b13-12-,17-8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIAFGPIWJRQQP-GCZOFJPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2895860.png)

![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)

![Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2895865.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)
![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)


![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)
![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)

